molecular formula C13H14N2 B13700663 4-(6-Methyl-3-pyridyl)benzylamine

4-(6-Methyl-3-pyridyl)benzylamine

Cat. No.: B13700663
M. Wt: 198.26 g/mol
InChI Key: OAYPCHGOQRRVCK-UHFFFAOYSA-N
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Description

4-(6-Methyl-3-pyridyl)benzylamine is an organic compound with the molecular formula C13H14N2 It consists of a benzylamine moiety attached to a pyridine ring substituted with a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methyl-3-pyridyl)benzylamine typically involves the reaction of 6-methyl-3-pyridinecarboxaldehyde with benzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agent and solvent can vary depending on the desired yield and purity of the final product. Optimization of reaction conditions, such as temperature and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methyl-3-pyridyl)benzylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted benzylamine derivatives .

Scientific Research Applications

4-(6-Methyl-3-pyridyl)benzylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(6-Methyl-3-pyridyl)benzylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Methyl-2-pyridyl)benzylamine
  • 4-(3-Methyl-3-pyridyl)benzylamine
  • 4-(6-Methyl-4-pyridyl)benzylamine

Uniqueness

4-(6-Methyl-3-pyridyl)benzylamine is unique due to the specific position of the methyl group on the pyridine ring, which can influence its chemical reactivity and binding properties. This structural uniqueness can result in different biological activities and applications compared to other similar compounds .

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

[4-(6-methylpyridin-3-yl)phenyl]methanamine

InChI

InChI=1S/C13H14N2/c1-10-2-5-13(9-15-10)12-6-3-11(8-14)4-7-12/h2-7,9H,8,14H2,1H3

InChI Key

OAYPCHGOQRRVCK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C2=CC=C(C=C2)CN

Origin of Product

United States

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